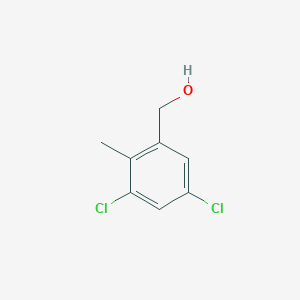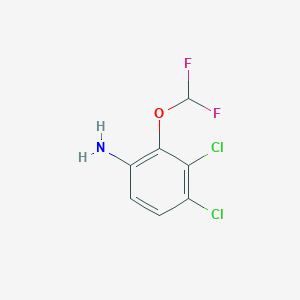
5-Bromo-2-fluoropyridin-4-ol
Descripción general
Descripción
5-Bromo-2-fluoropyridin-4-ol: is a halogenated pyridine derivative characterized by the presence of bromine and fluorine atoms at the 5 and 2 positions, respectively, and a hydroxyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoropyridin-4-ol typically involves halogenation and subsequent functionalization of pyridine derivatives. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine followed by reaction with trimethylborate to yield 5-bromo-2-fluoro-3-pyridylboronic acid. This intermediate can then undergo Suzuki coupling reactions with various aryl iodides to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources under controlled conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also prevalent in industrial settings due to their efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-fluoropyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Palladium-Catalyzed Coupling Reactions: The bromine atom is reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Major Products:
Substitution Reactions: Formation of substituted pyridines.
Coupling Reactions: Formation of biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-fluoropyridin-4-ol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: This compound serves as a molecular scaffold for active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
Industry: In the materials science field, this compound is utilized in the synthesis of semiconductors and organic light-emitting diodes (OLEDs) due to its aromaticity and electron-deficient nature .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoropyridin-4-ol in biological systems involves its interaction with specific molecular targets. For instance, as an inhibitor of neuropeptide Y receptor Y5, it binds to the receptor and prevents its activation, thereby modulating physiological processes such as appetite regulation and stress response . In cancer immunotherapy, it inhibits indoleamine-2,3-dioxygenase-1, an enzyme involved in tryptophan metabolism, thus enhancing the immune response against tumors .
Comparación Con Compuestos Similares
- 2-Bromo-5-fluoropyridine
- 5-Bromo-2-fluoropyrimidine
- 2-Amino-5-fluoropyridine
- 3-Bromopyridine
Uniqueness: 5-Bromo-2-fluoropyridin-4-ol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group, which imparts distinct reactivity and functionalization potential. This combination of substituents allows for versatile applications in various chemical reactions and biological activities, setting it apart from other halogenated pyridine derivatives .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUOPURCOQBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Pyrimidine, 4,6-dichloro-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3110758.png)
